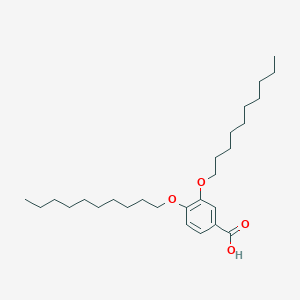
3,4-Bis(decyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(decyloxy)benzoic acid is an organic compound with the molecular formula C27H46O4. It is a derivative of benzoic acid, where two decyloxy groups are attached to the benzene ring at the 3 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoic acid typically involves the etherification of 3,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzoic acid in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(decyloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Typically involves an alcohol and an acid catalyst like sulfuric acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Esterification: Formation of esters like 3,4-Bis(decyloxy)benzoate.
Reduction: Formation of 3,4-Bis(decyloxy)benzyl alcohol.
Substitution: Formation of substituted derivatives like 3,4-Bis(decyloxy)-5-bromobenzoic acid.
Applications De Recherche Scientifique
3,4-Bis(decyloxy)benzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 3,4-Bis(decyloxy)benzoic acid depends on its specific application. In materials science, its long alkyl chains and aromatic core contribute to the formation of ordered structures like liquid crystals. In biological systems, the compound’s interactions with cellular membranes and proteins can influence its activity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with only one decyloxy group attached to the benzene ring.
p-Decyloxybenzoic Acid: Another derivative with a single decyloxy group in the para position.
Uniqueness
3,4-Bis(decyloxy)benzoic acid is unique due to the presence of two decyloxy groups, which enhance its hydrophobicity and influence its physical properties. This dual substitution pattern can lead to distinct behaviors in chemical reactions and material applications compared to its mono-substituted counterparts .
Propriétés
Numéro CAS |
120878-42-4 |
|---|---|
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
3,4-didecoxybenzoic acid |
InChI |
InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29) |
Clé InChI |
XQEISVCYIHDZPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
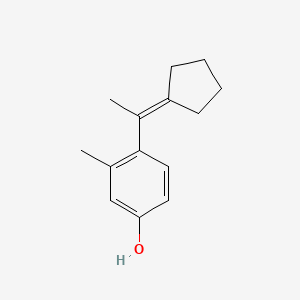
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
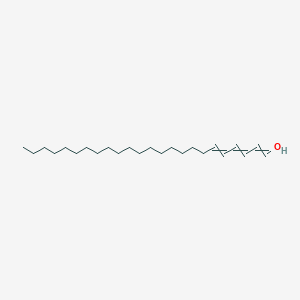
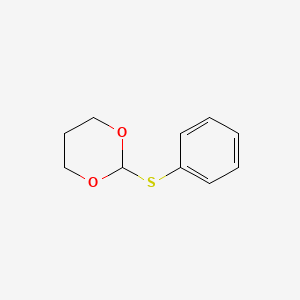
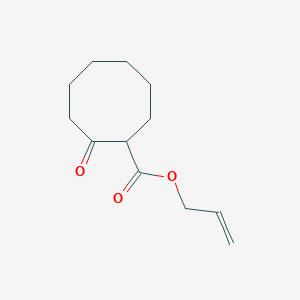
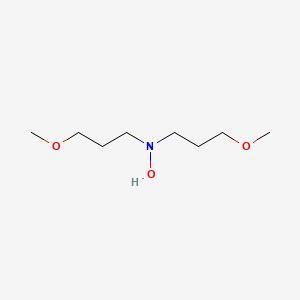

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
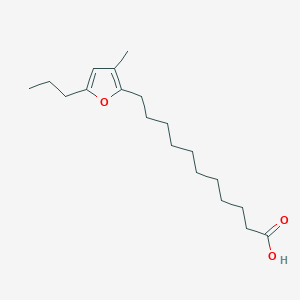
borane](/img/structure/B14304097.png)

![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
